

A Comparative Analysis of the Antithrombotic Efficacy of DPC423 and Enoxaparin

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This guide provides a detailed comparison of the antithrombotic properties of the investigational, orally bioavailable factor Xa (fXa) inhibitor, **DPC423**, and the widely used low-molecular-weight heparin (LMWH), enoxaparin. The following sections objectively review their mechanisms of action, pharmacokinetic profiles, and comparative efficacy, supported by experimental data to inform researchers, scientists, and drug development professionals.

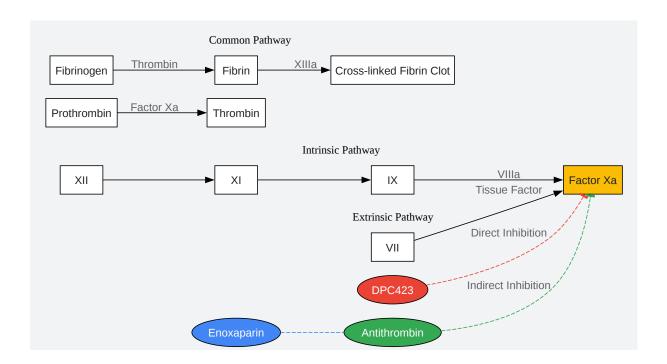
Mechanism of Action

Both **DPC423** and enoxaparin exert their anticoagulant effects primarily through the inhibition of Factor Xa (fXa), a critical enzyme in the coagulation cascade. However, their specific mechanisms of interaction with fXa differ significantly.

DPC423 is a synthetic, competitive, and highly selective direct inhibitor of fXa.[1][2] It binds directly to the active site of fXa, preventing it from converting prothrombin to thrombin, thereby inhibiting clot formation.[3] Its action is independent of antithrombin (ATIII).

Enoxaparin, a low-molecular-weight heparin, acts as an indirect inhibitor of fXa.[4] It binds to antithrombin, inducing a conformational change that accelerates the inactivation of fXa.[5][6] While its primary target is fXa, enoxaparin also exhibits some activity against thrombin (Factor IIa), though to a lesser extent than unfractionated heparin.[5][7]





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Figure 1. Simplified coagulation cascade showing the points of inhibition for **DPC423** and Enoxaparin.

Pharmacokinetic Profile

A key differentiator between **DPC423** and enoxaparin is their route of administration and oral bioavailability.



Parameter	DPC423	Enoxaparin
Administration	Oral	Subcutaneous or Intravenous Injection
Bioavailability	~57% (in dogs)[1]	~100% (subcutaneous)[4]
Half-life	~7.5 hours (in dogs)[1]	~4.5 to 7 hours[5][4]
Metabolism	Hepatic	Hepatic (desulfation and depolymerization)[5][4]
Excretion	-	Primarily Renal[5]

Comparative Antithrombotic Efficacy

Direct comparative studies in animal models have been conducted to evaluate the antithrombotic effects of **DPC423** and enoxaparin.

In Vivo Models of Thrombosis

In a rabbit model of electrically induced carotid artery thrombosis, both **DPC423** and enoxaparin demonstrated dose-dependent antithrombotic activity. The antithrombotic ED50 values, which represent the dose required to produce 50% of the maximal effect, were determined for each compound.

Compound	Antithrombotic ED50 (mg/kg/h, i.v.)
DPC423	0.6[2][8]
Enoxaparin	0.4[2][8]

In a separate arteriovenous shunt thrombosis model in rabbits, **DPC423** showed an IC50 of 150 nM.[1]

Effects on Hemostasis

A critical aspect of anticoagulant therapy is the risk of bleeding. The effects of **DPC423** and enoxaparin on hemostasis were assessed by measuring cuticle bleeding time in rabbits at their



maximum antithrombotic doses.

Compound	Bleeding Time (% change over control)
DPC423	5 ± 4[2][9]
Enoxaparin	4 ± 3[2][9]

These results suggest that at effective antithrombotic doses, both **DPC423** and enoxaparin have a minimal effect on bleeding time in this model, indicating a potential dissociation between their antithrombotic and bleeding effects.[2][9]

In Vitro Anticoagulant Effects

The in vitro anticoagulant effects of **DPC423** have been characterized in human plasma.

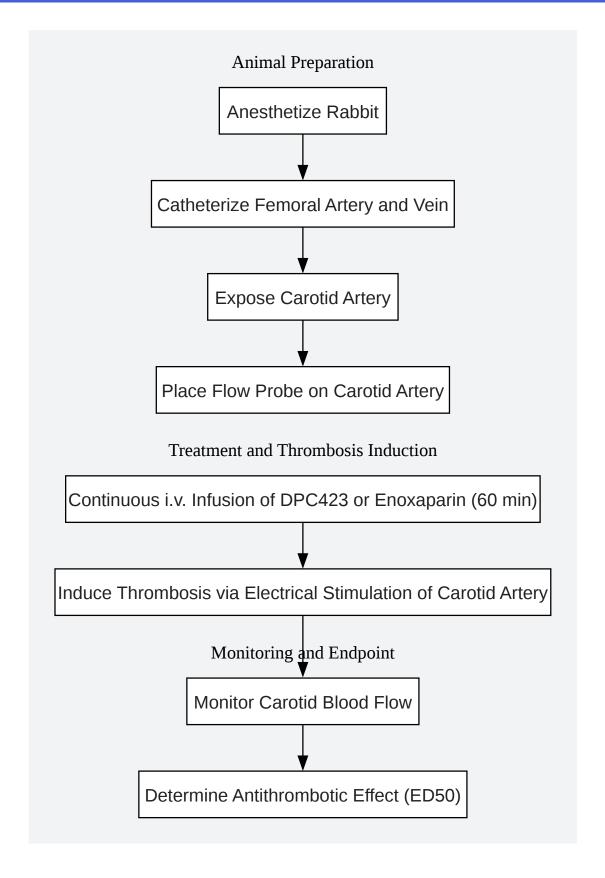
Clotting Assay	Concentration to Double Clotting Time (μΜ)
Prothrombin Time (PT)	$3.1 \pm 0.4[1]$
Activated Partial Thromboplastin Time (aPTT)	$3.1 \pm 0.4[1]$
Heptest	$1.1 \pm 0.5[1]$

At its maximum antithrombotic dose in rabbits, **DPC423** increased aPTT and PT by 1.8-fold.[2] [9]

Experimental Protocols Electrically Induced Carotid Artery Thrombosis in Rabbits

This experimental model was utilized to compare the antithrombotic effects of **DPC423** and enoxaparin.





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Figure 2. Workflow for the electrically induced carotid artery thrombosis model in rabbits.



Methodology:

- Rabbits were anesthetized.
- The femoral artery and vein were catheterized for blood pressure monitoring and drug administration, respectively.
- A carotid artery was exposed, and a flow probe was placed to monitor blood flow.
- DPC423 or enoxaparin was administered as a continuous intravenous infusion for 60 minutes prior to inducing thrombosis.[2][8]
- Thrombosis was induced by electrical stimulation of the carotid artery.
- Carotid blood flow was monitored as a marker of the antithrombotic effect. [2][8]

Cuticle Bleeding Time in Rabbits

Methodology:

- Rabbits were treated with the maximum antithrombotic dose of **DPC423** or enoxaparin.
- The cuticle of a nail was transected.
- The time until cessation of bleeding was recorded to assess the effect on hemostasis.

Summary

DPC423 is a potent, orally bioavailable, and selective direct fXa inhibitor, while enoxaparin is an injectable indirect fXa inhibitor that works via antithrombin.[1][5][6] In a rabbit model of arterial thrombosis, enoxaparin showed a slightly lower ED50, suggesting higher potency on a per-milligram basis in that specific model. However, both compounds demonstrated a significant antithrombotic effect. Notably, at their maximum antithrombotic doses, neither DPC423 nor enoxaparin significantly increased bleeding time in the rabbit cuticle model, indicating a favorable separation of their antithrombotic and hemostatic effects.[2][9] The oral bioavailability of DPC423 represents a significant potential advantage over the parenterally administered enoxaparin.[1] Further clinical development would be necessary to fully elucidate the comparative efficacy and safety of DPC423 in humans.



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